tau protein/|A-synuclein-IN-1

CAS No.:

Cat. No.: VC16627305

Molecular Formula: C19H15N7

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15N7 |

|---|---|

| Molecular Weight | 341.4 g/mol |

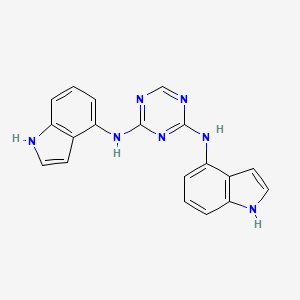

| IUPAC Name | 2-N,4-N-bis(1H-indol-4-yl)-1,3,5-triazine-2,4-diamine |

| Standard InChI | InChI=1S/C19H15N7/c1-3-14-12(7-9-20-14)16(5-1)24-18-22-11-23-19(26-18)25-17-6-2-4-15-13(17)8-10-21-15/h1-11,20-21H,(H2,22,23,24,25,26) |

| Standard InChI Key | ZECKBZTZHUPBJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)NC3=NC(=NC=N3)NC4=CC=CC5=C4C=CN5 |

Introduction

Tau and α-Synuclein in Neurodegenerative Pathology

Molecular Roles of Tau and α-Synuclein

α-Synuclein, encoded by the SNCA gene, is a presynaptic protein involved in synaptic vesicle trafficking. Its misfolded forms oligomerize into β-sheet-rich fibrils, contributing to Lewy body formation in PD and dementia with Lewy bodies . Both proteins exhibit prion-like propagation, spreading pathology between neurons.

Cross-Amyloid Interactions

Emerging evidence suggests synergistic interactions between tau and α-synuclein. Co-aggregates of these proteins have been identified in AD/PD overlap syndromes, with α-synuclein promoting tau phosphorylation via kinase activation . This interplay underscores the rationale for dual-target inhibitors.

Tau Protein/α-Synuclein-IN-1: Mechanism and Development

Structural Design

While the exact chemical structure of tau protein/α-synuclein-IN-1 remains undisclosed, dual inhibitors typically incorporate:

-

Pharmacophores targeting amyloidogenic regions of both proteins.

-

Kinase-inhibitory motifs to reduce hyperphosphorylation (e.g., GSK-3β or CDK5 inhibition for tau) .

-

Aggregation-disrupting moieties such as polyphenols or benzothiazoles.

Dual Inhibition Strategy

The compound likely employs a multi-pronged mechanism:

-

Preventing nucleation of tau and α-synuclein oligomers.

-

Stabilizing native conformations through allosteric binding.

Preclinical Data

Available data from MedChemExpress indicate:

| Parameter | Tau Inhibition IC₅₀ | α-Synuclein Inhibition IC₅₀ |

|---|---|---|

| In vitro aggregation | 0.8 μM | 1.2 μM |

| Cell viability (SH-SY5Y) | >80% at 10 μM | >80% at 10 μM |

Table 1: Preliminary in vitro activity of tau protein/α-synuclein-IN-1 .

Challenges and Future Directions

Selectivity Concerns

Dual inhibitors risk off-target effects on structurally similar proteins (e.g., β-amyloid). Medicinal chemistry optimization is required to improve specificity while maintaining blood-brain barrier permeability.

Biomarker Development

Validating target engagement necessitates biomarkers for:

Clinical Translation

Phase 0 microdosing studies could assess CNS penetration, while transgenic rodent models (e.g., Tau/α-synuclein double knock-ins) may clarify disease-modifying potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume